N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound notable for its potential pharmacological applications. This compound features a unique combination of heterocyclic structures, which may enhance its biological activity. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure, which contributes to its diverse chemical properties and potential therapeutic uses.
The compound can be sourced from various chemical suppliers and databases that specialize in organic compounds. Its classification as a heterocyclic compound indicates that it contains rings composed of at least one atom that is not carbon, specifically nitrogen in this case. The molecular formula for this compound is , with a molecular weight of approximately 336.32 g/mol.
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can involve several synthetic strategies:
These methods highlight the versatility required in synthesizing complex heterocyclic compounds like this one.
The molecular structure of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be described as follows:
The 2D structure can be represented using SMILES notation: O=C(NCCN1Cc2cc(F)ccc2OCC1=O)c1ccc(C(F)(F)F)nc1
.
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is primarily linked to its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
This inhibition could lead to alterations in cellular processes related to heme synthesis, potentially impacting various biological functions.
The physical and chemical properties of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 336.32 g/mol |
Solubility | Soluble in organic solvents like DMSO |
Melting Point | Not specified |
Purity | Typically ≥ 95% |
These properties are crucial for understanding the compound's behavior in various environments and applications .
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several significant applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: